tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is a chemical compound with the molecular formula C13H17BrClNO2 and a molecular weight of 334.64 g/mol . It is a solid at room temperature and is often used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate typically involves the reaction of 2-bromo-4-chlorophenyl ethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce oxides and amines, respectively .
Scientific Research Applications
tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action are often related to its chemical structure and the specific functional groups present .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl [2-(4-bromophenyl)ethyl]carbamate
Uniqueness
tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H17BrClNO2 |
---|---|
Molecular Weight |
334.63 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-bromo-4-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17) |
InChI Key |
KQNRMISRZVQOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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